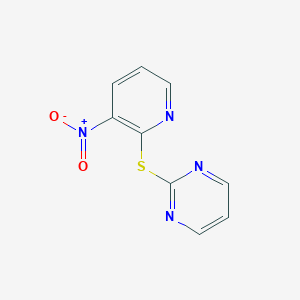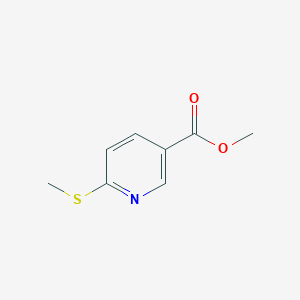![molecular formula C12H8O2S B186456 Benzo[c][2,1]benzoxathiine 6-oxide CAS No. 77123-91-2](/img/structure/B186456.png)
Benzo[c][2,1]benzoxathiine 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c][2,1]benzoxathiine 6-oxide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a heterocyclic compound that contains a benzothiophene ring fused with a benzene ring. It has a molecular formula of C13H9OS and a molecular weight of 215.28 g/mol. In
Wissenschaftliche Forschungsanwendungen
Benzo[c][2,1]benzoxathiine 6-oxide has various scientific research applications. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. Furthermore, benzo[c][2,1]benzoxathiine 6-oxide has been reported to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Wirkmechanismus
The mechanism of action of benzo[c][2,1]benzoxathiine 6-oxide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. Additionally, benzo[c][2,1]benzoxathiine 6-oxide has been reported to scavenge free radicals and inhibit lipid peroxidation, which could contribute to its antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Benzo[c][2,1]benzoxathiine 6-oxide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. Furthermore, benzo[c][2,1]benzoxathiine 6-oxide has been reported to possess antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzo[c][2,1]benzoxathiine 6-oxide in lab experiments is its potential as a novel therapeutic agent for cancer and inflammatory diseases. Its anti-tumor and anti-inflammatory properties make it a promising candidate for further research and development. However, a limitation of using benzo[c][2,1]benzoxathiine 6-oxide in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on benzo[c][2,1]benzoxathiine 6-oxide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective therapeutic agents for cancer and inflammatory diseases. Another direction is to optimize the synthesis method of benzo[c][2,1]benzoxathiine 6-oxide to improve its yield and purity. Additionally, future research could focus on the development of novel drug delivery systems to enhance the bioavailability and efficacy of benzo[c][2,1]benzoxathiine 6-oxide. Overall, benzo[c][2,1]benzoxathiine 6-oxide has great potential for various scientific research applications and warrants further investigation.
Synthesemethoden
The synthesis of benzo[c][2,1]benzoxathiine 6-oxide involves the reaction of 2-aminobenzenethiol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate. This reaction leads to the formation of benzo[c][2,1]benzoxathiine, which is then oxidized with hydrogen peroxide to produce benzo[c][2,1]benzoxathiine 6-oxide. This synthesis method has been reported in various research articles and has been optimized for high yields and purity.
Eigenschaften
CAS-Nummer |
77123-91-2 |
|---|---|
Produktname |
Benzo[c][2,1]benzoxathiine 6-oxide |
Molekularformel |
C12H8O2S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
(6S)-benzo[c][2,1]benzoxathiine 6-oxide |
InChI |
InChI=1S/C12H8O2S/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H/t15-/m0/s1 |
InChI-Schlüssel |
IYBLGEVIWORXGN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S@@](=O)O2 |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)

![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)






![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
